![molecular formula C15H15N3O4 B11627006 N'-{[(3,4-dimethoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide](/img/structure/B11627006.png)
N'-{[(3,4-dimethoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-{[(3,4-dimethoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide is a complex organic compound that features both aromatic and heterocyclic structures It is characterized by the presence of a pyridine ring substituted with a carboximidamide group and a 3,4-dimethoxyphenyl carbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(3,4-dimethoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the 3,4-dimethoxyphenyl carbonyl chloride: This can be achieved by reacting 3,4-dimethoxybenzoic acid with thionyl chloride under reflux conditions.
Coupling with pyridine-4-carboximidamide: The resulting 3,4-dimethoxyphenyl carbonyl chloride is then reacted with pyridine-4-carboximidamide in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N’-{[(3,4-dimethoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be performed using halogens in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
N’-{[(3,4-dimethoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism by which N’-{[(3,4-dimethoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
N’-{[(3,4-dimethoxyphenyl)carbonyl]oxy}pyridine-2-carboximidamide: Similar structure but with the carboximidamide group at the 2-position of the pyridine ring.
3,4-Dimethoxybenzamide: Lacks the pyridine ring but contains the 3,4-dimethoxyphenyl group.
Pyridine-4-carboximidamide: Lacks the 3,4-dimethoxyphenyl carbonyl group.
Uniqueness
N’-{[(3,4-dimethoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the pyridine ring and the 3,4-dimethoxyphenyl carbonyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
属性
分子式 |
C15H15N3O4 |
|---|---|
分子量 |
301.30 g/mol |
IUPAC 名称 |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C15H15N3O4/c1-20-12-4-3-11(9-13(12)21-2)15(19)22-18-14(16)10-5-7-17-8-6-10/h3-9H,1-2H3,(H2,16,18) |
InChI 键 |
YSUFCWUNNFANLD-UHFFFAOYSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=NC=C2)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Ethoxyphenyl)amino]naphthalene-1,4-dione](/img/structure/B11626928.png)
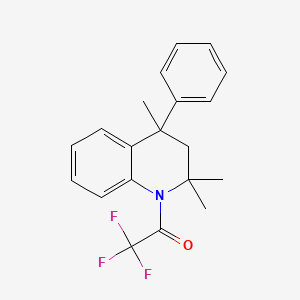
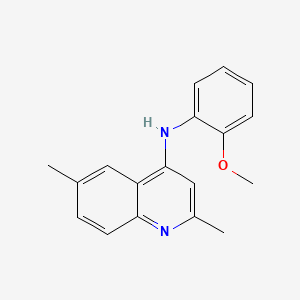
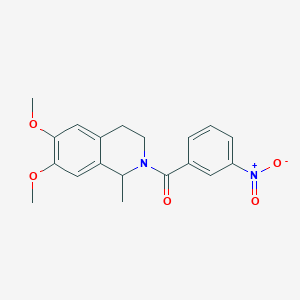
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11626952.png)
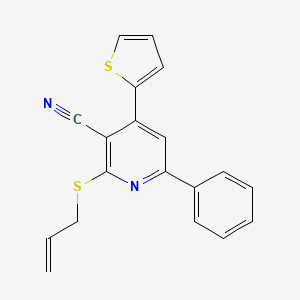
![diallyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11626956.png)
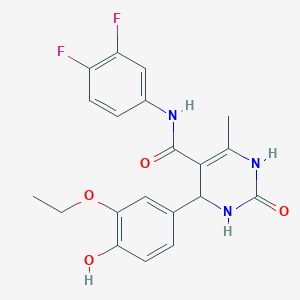
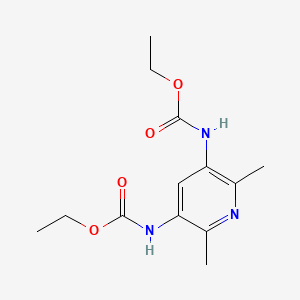
![(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B11626973.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11626983.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626985.png)
![2-(4-chlorophenyl)-3-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)quinazolin-4(3H)-one](/img/structure/B11626991.png)
![2-[(Z)-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11626996.png)
